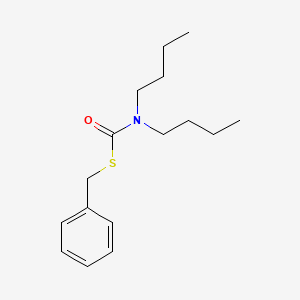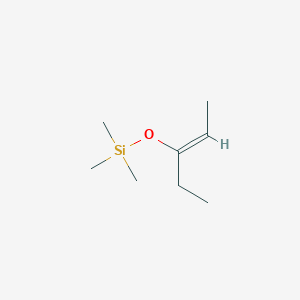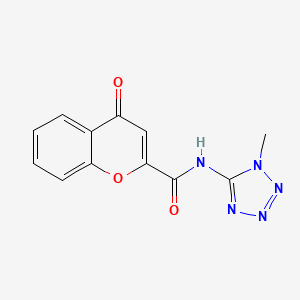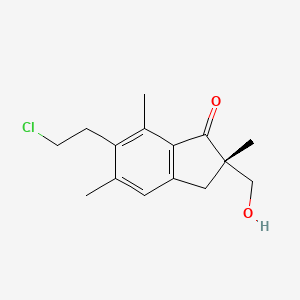
Pterosin K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pterosin K is a sesquiterpenoid compound isolated from the rhizomes of bracken (Pteridium aquilinum). It belongs to the pterosin family, which is characterized by a unique indanone structure. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pterosin K typically involves the extraction from natural sources such as the rhizomes of Pteridium aquilinum. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.
Industrial Production Methods
Industrial production of this compound is not well-established due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic use.
化学反应分析
Types of Reactions
Pterosin K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: Pterosin K serves as a model compound for studying sesquiterpenoid biosynthesis and chemical modifications.
Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer research.
Medicine: this compound has shown potential antidiabetic and anti-inflammatory properties, suggesting its use in developing therapeutic agents for diabetes and inflammatory diseases.
Industry: The compound’s unique structure and biological activities make it a valuable target for developing new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Pterosin K involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to the inhibition of α-glucosidase and α-amylase enzymes, which play a role in carbohydrate metabolism. Additionally, its cytotoxic effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.
相似化合物的比较
Pterosin K is part of the pterosin family, which includes compounds like Pterosin A, Pterosin B, and Pterosin C. These compounds share a similar indanone structure but differ in their functional groups and biological activities. This compound is unique due to its specific biological activities, such as its potent cytotoxic and antidiabetic properties, which distinguish it from other pterosins.
List of Similar Compounds
- Pterosin A
- Pterosin B
- Pterosin C
- Rhedynosin A
- Rhedynoside A
This compound’s unique structure and biological activities make it a compound of significant interest for further research and potential therapeutic applications.
属性
CAS 编号 |
41411-03-4 |
|---|---|
分子式 |
C15H19ClO2 |
分子量 |
266.76 g/mol |
IUPAC 名称 |
(2S)-6-(2-chloroethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H19ClO2/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,17H,4-5,7-8H2,1-3H3/t15-/m0/s1 |
InChI 键 |
PIZARWYEACWLJN-HNNXBMFYSA-N |
手性 SMILES |
CC1=CC2=C(C(=C1CCCl)C)C(=O)[C@](C2)(C)CO |
规范 SMILES |
CC1=CC2=C(C(=C1CCCl)C)C(=O)C(C2)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
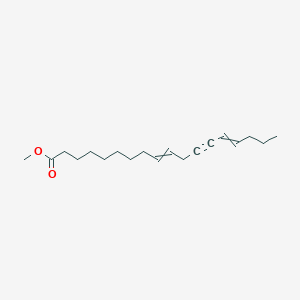
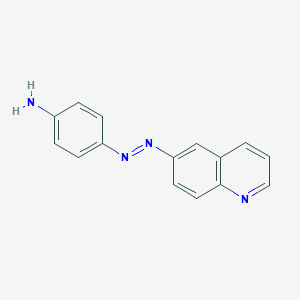
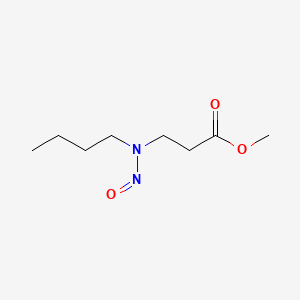

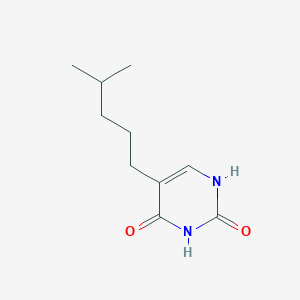

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

